4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3/c23-18-7-5-15(6-8-18)17-11-19(25-12-17)22(28)24-9-10-26-13-16-3-1-2-4-20(16)29-14-21(26)27/h1-8,11-12,25H,9-10,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHASIFVLDBMBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide (CAS Number: 1903032-62-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 393.4 g/mol. The structure features a pyrrole ring, a benzo[f][1,4]oxazepine moiety, and a fluorophenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20FN3O3 |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 1903032-62-1 |
Research indicates that compounds with similar structures may interact with various biological targets, including kinases and receptors involved in cell signaling pathways. For instance, analogs of the benzo[f][1,4]oxazepine class have demonstrated potent inhibition of receptor interacting protein 1 (RIP1) kinase activity, which plays a crucial role in necroptosis and inflammatory responses .
Biological Activity Assays
In vitro studies have shown that the compound exhibits significant biological activity across various assays:
- Kinase Inhibition : The compound was tested for its ability to inhibit RIP1 kinase. Results indicated an IC50 value below 100 nM in biochemical assays, demonstrating strong inhibitory effects .
- Cell Viability and Proliferation : In cellular assays using human monocytic U937 cells, the compound showed reduced cell viability when challenged with TNF and caspase inhibitors. This suggests potential applications in conditions characterized by excessive inflammation or cell death .
- Differentiation Induction : The compound induced morphological changes consistent with differentiation in acute myeloid leukemia (AML) cell lines, indicating its potential use in cancer therapeutics .
Case Studies and Research Findings
Several studies have evaluated the biological effects of compounds related to this class:
- Study on AML Cells : A study identified that certain oxazepin derivatives could upregulate CD11b expression while decreasing proliferation in AML cell lines. This highlights their potential role in promoting differentiation in malignant cells .
- Pharmacokinetics : In animal models, preliminary pharmacokinetic data showed promising systemic exposure after oral administration, with favorable absorption characteristics and moderate clearance rates .
Comparison with Similar Compounds
Compound A : N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide ()
- Key Differences: Replaces the pyrrole ring with a methyl-substituted pyrazole. Introduces a 7-chloro substituent on the benzo[f]oxazepinone ring.
- Impact :
- The chloro group may enhance metabolic stability but reduce solubility.
- Pyrazole’s planar structure could alter binding kinetics compared to pyrrole’s aromaticity.
- Molecular Weight : 442.9 g/mol (vs. 392.4 g/mol for the target compound).
Compound B : 4-(4-Fluorophenyl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1H-pyrrole-2-carboxamide ()
- Key Differences: Replaces the ethyl-benzooxazepinone side chain with a 5-methyl-1,3,4-oxadiazole group.
- Impact: Oxadiazole’s electron-withdrawing nature may reduce basicity and improve membrane permeability.
Analogues with Related Oxazepine/Oxazinone Scaffolds
Compound C : 4-(3-(2-Fluoro-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-phenylpiperazine-1-carboxamide ()
- Key Differences: Substitutes benzo[f]oxazepinone with benzo[b]oxazin-3-one (six-membered vs. seven-membered ring). Incorporates a piperazine-carboxamide group instead of pyrrole.
- Impact :
- Smaller ring system restricts conformational flexibility.
- Fluorine at position 2 may enhance metabolic resistance.
- Synthetic Yield : 60% for this class (), suggesting feasible scalability.
Compound D : N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide ()
- Key Differences: Replaces benzooxazepinone with a pyrazolo-pyrimidinone core. Uses a thiophene-carboxamide group.
- Impact: Pyrazolo-pyrimidinone’s fused rings may increase target selectivity for kinase inhibition. Thiophene’s sulfur atom introduces polarizability, altering electronic properties.
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- Lipophilicity : Compound A’s chloro group increases LogP, favoring CNS penetration but risking solubility issues.
- Bioavailability : Compound B’s lower molecular weight and oxadiazole group may enhance oral absorption.
- Synthetic Feasibility : Compound C’s higher yield (60%) suggests optimized synthetic routes compared to the target compound’s unverified pathway.
Structure-Activity Relationship (SAR) Insights
Benzooxazepinone vs.
Fluorine Substitution :
- 4-Fluorophenyl in the target compound balances lipophilicity and electronic effects, whereas 2-fluoro substitution in Compound C enhances metabolic stability .
Carboxamide Linkers :
- Ethyl linkers (target compound, Compound A) provide optimal spacing for target engagement, while oxadiazole (Compound B) may introduce steric hindrance.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide, and how are they addressed?
- Synthesis Challenges :
- The compound’s complexity arises from its fused benzoxazepine ring and pyrrole-carboxamide moiety. Key steps include forming the oxazepine ring via cyclization and coupling the fluorophenyl-pyrrole unit to the ethylamine linker.
- Methodology :
- Use of condensation reactions (e.g., coupling 4-fluoroaniline derivatives with activated carbonyl intermediates) to assemble the pyrrole-carboxamide core .
- Cyclization strategies (e.g., acid- or base-mediated ring closure) for the benzo[f][1,4]oxazepin-3-one scaffold, as seen in structurally related compounds .
- Optimization of reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like epimerization or over-oxidation .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorophenyl substitution) and assesses purity. Key signals include the oxazepine carbonyl (δ ~170 ppm in ¹³C NMR) and pyrrole NH protons (δ ~10-12 ppm in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₁₉FN₃O₃ requires m/z 400.1412) .
- X-ray Crystallography (if available): Resolves stereochemical ambiguities in the oxazepine ring .
Q. What preliminary pharmacological screening methods are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against targets like kinases or GPCRs using fluorescence polarization or radiometric assays (e.g., ADP-Glo™ for kinase activity).
- Cellular Viability : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects, with IC₅₀ calculations .
- Solubility and Stability : Use HPLC-UV to measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers resolve contradictory data in target engagement studies for this compound?
- Case Example : Discrepancies between in vitro binding (low nM IC₅₀) and weak cellular activity (µM EC₅₀).
- Methodology :
- Cellular Target Engagement Assays : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .
- Off-Target Profiling : Employ broad-panel screening (e.g., Eurofins CEREP panel) to identify unintended interactions .
- Pharmacokinetic (PK) Analysis : Assess compound bioavailability (e.g., plasma protein binding, Caco-2 permeability) to rule out poor exposure .
Q. What strategies optimize the selectivity of this compound for its intended biological target?
- Approaches :
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., fluorophenyl → chlorophenyl) and analyze activity trends. For example, replacing the pyrrole’s 4-fluorophenyl group with a 3,4-difluorophenyl moiety (as in related compounds) improved selectivity by 10-fold .
- Molecular Dynamics (MD) Simulations : Model compound-target interactions to identify critical binding residues (e.g., hydrophobic pockets accommodating the oxazepine ring) .
- Cocrystallization Studies : Resolve X-ray structures of the compound bound to its target to guide rational design .
Q. How can metabolic liabilities in this compound be mitigated during lead optimization?
- Key Findings :
- The ethylamine linker and oxazepine ring may undergo Phase I metabolism (e.g., CYP3A4-mediated oxidation).
- Solutions :
- Deuterium Incorporation : Replace vulnerable hydrogens (e.g., benzylic positions) with deuterium to slow metabolism .
- Prodrug Design : Mask polar groups (e.g., carboxamide) as esters or phosphates to enhance stability and absorption .
- Metabolite Identification : Use LC-MS/MS to profile metabolites in hepatocytes and adjust substituents blocking metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
